3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound 3-(3,4-dimethylphenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-dione core substituted with two distinct aromatic systems:
- A 3,4-dimethylphenyl group at position 3, contributing steric bulk and moderate electron-donating effects.
- A 1,2,4-oxadiazole ring at position 1, functionalized with a 4-methoxyphenyl group. The oxadiazole moiety enhances metabolic stability, while the methoxy group increases polarity and solubility in polar solvents.
The quinazoline-dione core contains two carbonyl groups, conferring rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16-8-11-19(14-17(16)2)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-34-23)18-9-12-20(33-3)13-10-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCBSZPHQPVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Core Heterocyclic Systems
Key Differences :
Substituent Effects
Functional Group Analysis :
- The 4-methoxyphenyl group in the target compound improves aqueous solubility compared to the trifluoromethyl group in , which reduces polarity but enhances electronegativity .
Physicochemical Properties and Solubility
Rationale :
- The target compound’s carbonyl groups and methoxy substituent align with the principle that "similar polarity enhances solubility" .
- Triazole derivatives () exhibit lower polarity, favoring organic solvents .
Research Findings and Implications
Bioactivity Predictions
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazoline-2,4-dione core via cyclocondensation of anthranilic acid derivatives with urea or carbodiimides.
- Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Step 3: Functionalization with the 1,2,4-oxadiazole moiety using a [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group.
Key conditions include refluxing in polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., NaH, K₂CO₃) and catalysts. Reaction progress is monitored via TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature control: Lower temperatures (~0–25°C) reduce side reactions during sensitive steps (e.g., oxadiazole ring formation).
- Solvent selection: Use DMF for solubility of intermediates; switch to ethanol for recrystallization to enhance purity.
- Catalysts: Palladium or copper catalysts (e.g., Pd/C, CuI) improve coupling efficiency in aryl group introductions.
- Workup: Sequential column chromatography and recrystallization minimize impurities .
Basic: What characterization techniques confirm the compound’s structure?
Answer:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) verifies molecular connectivity and substituent positions.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- FT-IR identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in quinazoline-dione).
- X-ray crystallography (if crystals form) provides definitive structural elucidation .
Advanced: How are spectral contradictions resolved (e.g., overlapping NMR signals)?
Answer:
- Deuteration experiments: Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra.
- Variable-temperature NMR: Resolve dynamic effects causing signal broadening.
- 2D techniques (HSQC, HMBC): Assign ambiguous peaks via through-space and through-bond correlations .
Basic: What biological targets are associated with this compound?
Answer:
Derivatives of similar quinazoline-oxadiazole hybrids target:
- Enzymes: Tyrosine kinases, COX-2, or acetylcholinesterase.
- Receptors: GABAₐ or serotonin receptors.
Initial screening uses in vitro assays (e.g., enzyme inhibition, receptor binding) followed by cell-based viability tests (e.g., MTT assay) .
Advanced: How can discrepancies between in vitro and in vivo bioactivity data be addressed?
Answer:
- Pharmacokinetic profiling: Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assay).
- Prodrug strategies: Modify polar groups (e.g., esterify methoxy substituents) to enhance bioavailability.
- Animal models: Use disease-specific transgenic mice to validate target engagement and dosing regimens .
Basic: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Molecular docking (AutoDock, Glide): Simulate ligand-receptor interactions to prioritize synthetic targets.
- QSAR models: Use Hammett constants or DFT-derived electronic parameters (e.g., HOMO/LUMO) to correlate substituent effects with activity.
- MD simulations: Evaluate binding stability over time (e.g., RMSD plots) .
Advanced: How can substituent modifications enhance selectivity for a target enzyme?
Answer:
- Bioisosteric replacement: Swap the 4-methoxyphenyl group with a 3,4-dichlorophenyl moiety to exploit hydrophobic pockets.
- Steric tuning: Introduce bulky groups (e.g., tert-butyl) at the quinazoline 3-position to block off-target binding.
- Electron-withdrawing groups: Replace methoxy with nitro to modulate electron density and H-bonding .
Basic: How is compound stability assessed during storage?
Answer:
- Forced degradation studies: Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.
- Analytical monitoring: Use HPLC to track decomposition products (e.g., hydrolysis of oxadiazole ring).
- Storage recommendations: Store as a lyophilized powder under argon at -20°C .
Advanced: What strategies mitigate poor solubility in aqueous assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- pH adjustment: Ionize the compound via protonation/deprotonation (e.g., add HCl/NaOH).
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to enhance dispersibility .
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